molecular formula C13H11NO5 B1530709 Methyl 5-(2,3-dihydrobenzo[b][1,4]dioxin-7-yl)isoxazole-3-carboxylate CAS No. 925004-56-4

Methyl 5-(2,3-dihydrobenzo[b][1,4]dioxin-7-yl)isoxazole-3-carboxylate

Cat. No. B1530709
CAS RN: 925004-56-4
M. Wt: 261.23 g/mol
InChI Key: XBMZBRRNNQMRPH-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a isoxazole ring attached to a dihydrobenzo[b][1,4]dioxin ring . The exact structural analysis of this compound is not available in the search results.

Scientific Research Applications

Synthesis Techniques and Reactivity

A synthesis technique involving methyl 5-aminopyrrole-3-carboxylates from 4-methyleneisoxazol-3-ones through a domino mode process highlights the compound's reactivity and versatility in producing pyrrolo[1,2-a]pyrimidine-7-carboxylates. These compounds are pivotal in further chemical transformations, demonstrating the reactivity of both diazo compounds and carbenes under specific conditions such as photolysis, to yield pyrrole-containing products (Galenko et al., 2019).

Antimitotic Activity

Research into the antimitotic activity of novel 5-aminoisoxazoles bearing alkoxyaryl moieties, specifically those containing trimethoxy- and methylenedioxyphenyl groups, has provided insights into the compound's potential in cancer treatment. These 5-aminoisoxazoles have demonstrated moderate antimitotic activity against human lung carcinoma A549 cell line, suggesting potential therapeutic applications (Vasilenko et al., 2017).

Antibacterial Agents

A study on the design, synthesis, and molecular docking of novel indole–isoxazole–triazole conjugates as potent antibacterial agents highlighted the significant activity of these compounds against B. subtilis and S. aureus. This research underscores the potential of utilizing methyl 5-(2,3-dihydrobenzo[b][1,4]dioxin-7-yl)isoxazole-3-carboxylate derivatives in developing new antibacterial therapies (Prashanthi et al., 2021).

Unexpected Hydrolysis Products

The study on the hydrolysis of 5-aminoisoxazolbenzoylamide herbicide isoxaben into 5-isoxazolinone has provided critical insights into the chemical stability and behavior of related compounds under specific conditions. This research helps in understanding the environmental fate and transformation products of such compounds, which is crucial for evaluating their ecological impact (Rouchaud et al., 2010).

properties

IUPAC Name

methyl 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO5/c1-16-13(15)9-7-11(19-14-9)8-2-3-10-12(6-8)18-5-4-17-10/h2-3,6-7H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBMZBRRNNQMRPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NOC(=C1)C2=CC3=C(C=C2)OCCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-(2,3-dihydrobenzo[b][1,4]dioxin-7-yl)isoxazole-3-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 5-(2,3-dihydrobenzo[b][1,4]dioxin-7-yl)isoxazole-3-carboxylate
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Methyl 5-(2,3-dihydrobenzo[b][1,4]dioxin-7-yl)isoxazole-3-carboxylate
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Methyl 5-(2,3-dihydrobenzo[b][1,4]dioxin-7-yl)isoxazole-3-carboxylate
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Methyl 5-(2,3-dihydrobenzo[b][1,4]dioxin-7-yl)isoxazole-3-carboxylate
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Methyl 5-(2,3-dihydrobenzo[b][1,4]dioxin-7-yl)isoxazole-3-carboxylate
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Methyl 5-(2,3-dihydrobenzo[b][1,4]dioxin-7-yl)isoxazole-3-carboxylate

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